molecular formula C18H17ClN6O4 B13758651 N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide CAS No. 72214-20-1

N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide

Cat. No.: B13758651
CAS No.: 72214-20-1
M. Wt: 416.8 g/mol
InChI Key: USAYCNISMSXUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a cyano group, a nitro group, and an azo linkage, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide typically involves a multi-step process. The initial step often includes the diazotization of 2-cyano-4-nitroaniline, followed by coupling with 4-chloro-2-aminophenol. The final step involves the acylation of the resulting azo compound with acetic anhydride under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4′-hydroxybenzophenone: Known for its use in the synthesis of pharmaceuticals and as a UV filter.

    Glutaminase Inhibitor, Compound 968: Used as an inhibitor in cancer research.

    Diethyl malonate: A versatile compound used in organic synthesis.

Uniqueness

N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

72214-20-1

Molecular Formula

C18H17ClN6O4

Molecular Weight

416.8 g/mol

IUPAC Name

N-[4-chloro-2-[(2-cyano-4-nitrophenyl)diazenyl]-5-(2-hydroxypropylamino)phenyl]acetamide

InChI

InChI=1S/C18H17ClN6O4/c1-10(26)9-21-16-7-17(22-11(2)27)18(6-14(16)19)24-23-15-4-3-13(25(28)29)5-12(15)8-20/h3-7,10,21,26H,9H2,1-2H3,(H,22,27)

InChI Key

USAYCNISMSXUKK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.